1-Bromo-3-(cyclopropylmethoxy)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

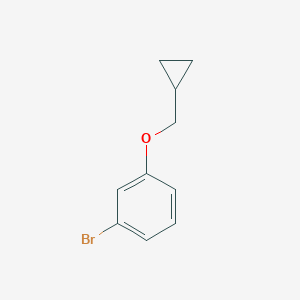

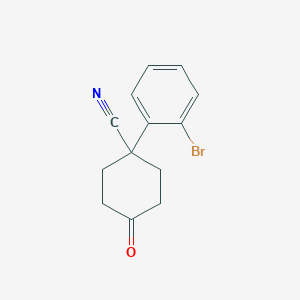

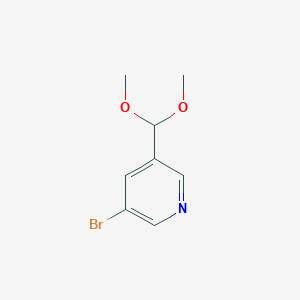

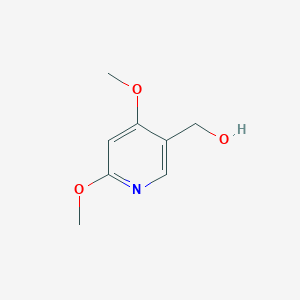

“1-Bromo-3-(cyclopropylmethoxy)benzene” is a chemical compound with the empirical formula C10H11BrO . It is a solid substance and its molecular weight is 227.10 .

Molecular Structure Analysis

The SMILES string representation of “1-Bromo-3-(cyclopropylmethoxy)benzene” is BrC1=CC=CC(OCC2CC2)=C1 . This indicates that the molecule consists of a benzene ring with a bromine atom and a cyclopropylmethoxy group attached to it .

Physical And Chemical Properties Analysis

Scientific Research Applications

Synthesis of Isoindoles and Chromenes

- A two-step synthesis method has been developed for 1-substituted 3-alkoxy-1H-isoindoles, utilizing 1-bromo-2-(dialkoxymethyl)benzenes. This method involves a Br/Li exchange followed by acid-catalyzed cyclization, demonstrating the utility of related bromo-compounds in synthesizing complex heterocycles (Minami Kuroda & K. Kobayashi, 2015).

- Another study showed that 1-bromo-2-(cyclopropylidenemethyl)benzenes can react with 2-alkynylphenols under palladium catalysis to produce indeno[1,2-c]chromenes, highlighting an efficient method to enhance molecular complexity and diversity (Xiaolin Pan et al., 2014).

Building Blocks for Molecular Electronics

- Aryl bromides, including 1-bromo-4-(methoxymethyl)benzene, serve as precursors for molecular wires in electronics. These compounds undergo efficient transformations to form oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires, underscoring their significance in the synthesis of electronic materials (N. Stuhr-Hansen et al., 2005).

Radical Electrochemical Synthesis in Green Media

- The electroreductive intramolecular cyclization of bromo-substituted compounds has been studied for the formation of cyclic systems in environmentally friendly media. This approach demonstrates the role of such bromo-compounds in sustainable chemical syntheses (E. Duñach et al., 2008).

Synthesis of Bromophenols as PTP1B Inhibitors

- Research on bromophenols, derived from marine algae, shows that synthetic analogs exhibit moderate inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), a target for type 2 diabetes and obesity treatments. This indicates the potential biomedical applications of bromo-substituted compounds in drug discovery (Shuju Guo et al., 2011).

Safety and Hazards

“1-Bromo-3-(cyclopropylmethoxy)benzene” is classified as Acute Tox. 4 Oral . The safety information pictograms indicate a warning (GHS07) . The hazard statements include H302, and the precautionary statements include P301 + P312 + P330 . It’s recommended to avoid inhalation of vapour or mist and to keep away from sources of ignition .

Future Directions

properties

IUPAC Name |

1-bromo-3-(cyclopropylmethoxy)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c11-9-2-1-3-10(6-9)12-7-8-4-5-8/h1-3,6,8H,4-5,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYVPRMAOEXVFHH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=CC(=CC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90577519 |

Source

|

| Record name | 1-Bromo-3-(cyclopropylmethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90577519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

126909-78-2 |

Source

|

| Record name | 1-Bromo-3-(cyclopropylmethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90577519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(2-Hydroxypropoxy)phenoxy]propan-2-OL](/img/structure/B175813.png)

![N-[4-Chloro-5-(cyclopentyloxy)-2-fluorophenyl]carbamic acid ethyl ester](/img/structure/B175840.png)